N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-2-carboxamide is a useful research compound. Its molecular formula is C19H16N6O2S4 and its molecular weight is 488.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Research into derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems has led to the discovery of compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Among these, a compound closely related to the specified chemical structure showed high antimicrobial activity, indicating its potential as a promising candidate for further studies in combating microbial and fungal infections (Sych et al., 2019).
Antitumor and DNA Photocleavage Activities
The synthesis and evaluation of thiazo- or thiadiazo-naphthalene carboxamides have demonstrated notable antitumor and DNA photocleaving capabilities. These compounds, with modifications at certain positions, showed enhanced activity against tumor cells and were more effective in photocleaving DNA than their naphthalimide counterparts, highlighting their potential in cancer therapy and molecular biology research (Li, Yang, & Qian, 2005).
Drug-like Derivatives Synthesis
The development of a general method for the solution-phase parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives has been reported. This method involves the cyclization of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, leading to the formation of compounds potentially useful in the pharmaceutical industry for the creation of new therapeutic agents (Park et al., 2009).
Textile Industry Applications
The synthesis of novel acidic mono azo dyes and their application in the textile industry represent another area of research. These dyes, derived from naphthalene and other heterocyclic compounds, show promise for dyeing polyamide and protein fibers, indicating their potential utility in textile manufacturing processes (Yıldız & Boztepe, 2002).
Spectroscopic and Computational Analysis
The synthesis and analysis of compounds containing naphthalene sulfonate have provided insights into their molecular properties, such as thione-thiol tautomerism, through spectroscopic methods and computational analyses. These studies contribute to the understanding of the molecular behavior of these compounds, which could be relevant for the development of new materials and chemical sensors (Kotan et al., 2020).
Properties
IUPAC Name |
N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S4/c1-2-28-18-24-22-16(30-18)20-14(26)10-29-19-25-23-17(31-19)21-15(27)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3,(H,20,22,26)(H,21,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCCIXQCJRFKGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.